2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
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Overview
Description
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid is an organic compound with a complex structure that includes both pyridine and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the acetylamino group. The sulfanyl group is then added, and finally, the benzenecarboxylic acid moiety is introduced. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can participate in redox reactions. The aromatic rings provide a stable framework that can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 2-{[6-(Amino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
- 2-{[6-(Methylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
- 2-{[6-(Ethylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid
Comparison: Compared to these similar compounds, 2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid has unique properties due to the presence of the acetylamino group. This group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its efficacy as an enzyme inhibitor. Additionally, the specific arrangement of functional groups in this compound may result in distinct reactivity and stability profiles.
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)16-13-7-6-10(8-15-13)20-12-5-3-2-4-11(12)14(18)19/h2-8H,1H3,(H,18,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURRGCDQVWCZHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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